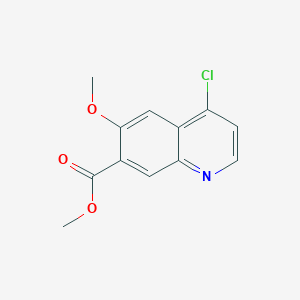
7-Quinolinecarboxylic acid, 4-chloro-6-methoxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is an organic compound belonging to the quinoline family. It is characterized by its molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . This compound is typically a light orange to orange solid and is known for its applications in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methoxyquinoline-7-carboxylate typically involves the reaction of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using recrystallization techniques and stored under inert gas to prevent degradation .
Types of Reactions:
Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid or can participate in esterification reactions to form different esters.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Acids and Bases: For esterification and hydrolysis reactions.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Carboxylic Acids and Esters: Resulting from hydrolysis and esterification reactions.
Scientific Research Applications
Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors.
Chemical Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-methoxyquinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, thereby blocking the signaling pathways involved in angiogenesis and tumor growth.
Comparison with Similar Compounds
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
- Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- 4-chloro-7-methoxyquinoline-6-carboxamide
Comparison: Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as a kinase inhibitor and greater stability under various reaction conditions.
Properties
CAS No. |
863785-98-2 |
|---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl 4-chloro-6-methoxyquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-11-6-7-9(13)3-4-14-10(7)5-8(11)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
QUKMNYUIWZKASG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


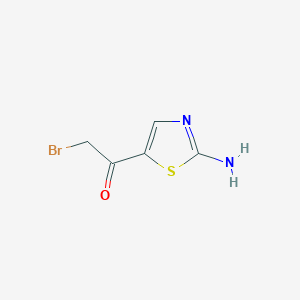
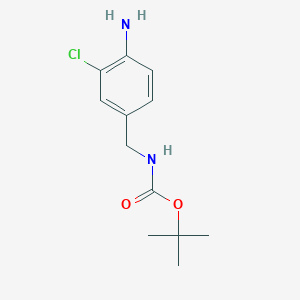
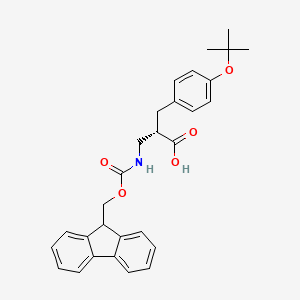
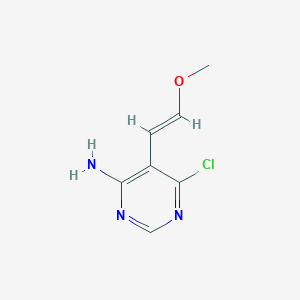
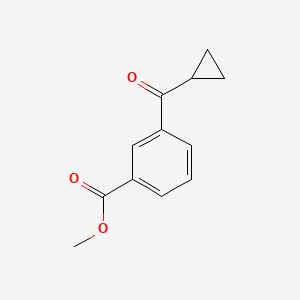
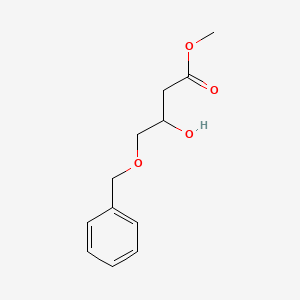
![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)
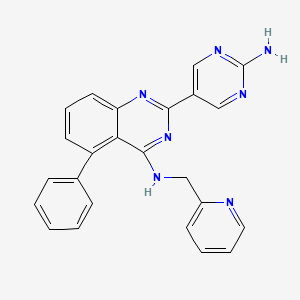
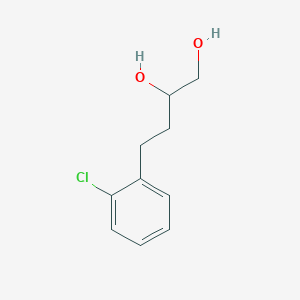
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)
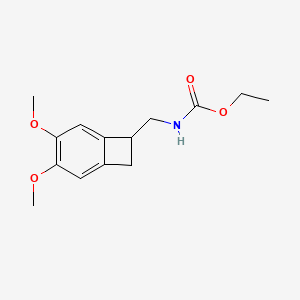
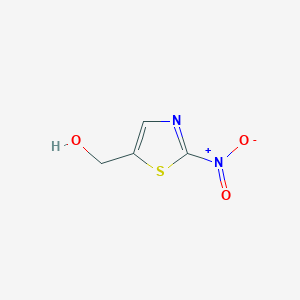
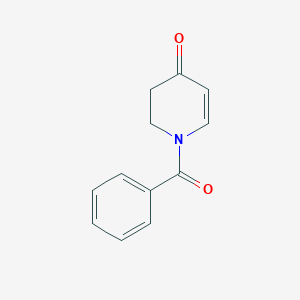
![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
